molecular formula C26H18N2O4 B14092076 9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

Cat. No.: B14092076
M. Wt: 422.4 g/mol
InChI Key: WRBVTTJOBTUEKS-UHFFFAOYSA-N
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Description

9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 5-methylisoxazole and 4-methylphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the desired chromene and pyrrolino structures.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. This includes its use as a lead compound for drug development, where modifications to its structure can enhance its efficacy and reduce side effects.

Industry

In the industrial sector, 9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole
  • 4-Methylphenyl derivatives
  • Benzo[h]chromene derivatives
  • Pyrrolino compounds

Uniqueness

What sets 9-(5-Methylisoxazol-3-yl)-8-(4-methylphenyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

14-(5-methyl-1,2-oxazol-3-yl)-13-(4-methylphenyl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione

InChI

InChI=1S/C26H18N2O4/c1-14-7-9-17(10-8-14)22-21-23(29)19-12-11-16-5-3-4-6-18(16)24(19)31-25(21)26(30)28(22)20-13-15(2)32-27-20/h3-13,22H,1-2H3

InChI Key

WRBVTTJOBTUEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=CC6=CC=CC=C65

Origin of Product

United States

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